1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene

COX-2 inhibition triaryl olefin SAR in vitro enzyme assay

1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene (CAS 834912-25-3), also referred to as (Z)-1-(4-azidophenyl)-1,2-diphenyloct-1-ene (compound 9c), is a synthetic triaryl (Z)-olefin featuring a para-azidophenyl substituent at the C‑1 position. It belongs to a novel class of acyclic, non‑sulfonamide COX‑2 inhibitors designed as anti‑inflammatory agents.

Molecular Formula C26H27N3
Molecular Weight 381.5 g/mol
CAS No. 834912-25-3
Cat. No. B12531819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene
CAS834912-25-3
Molecular FormulaC26H27N3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3
InChIInChI=1S/C26H27N3/c1-2-3-4-11-16-25(21-12-7-5-8-13-21)26(22-14-9-6-10-15-22)23-17-19-24(20-18-23)28-29-27/h5-10,12-15,17-20H,2-4,11,16H2,1H3
InChIKeyHWZZULRTBCKGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene (CAS 834912-25-3) – A Selective COX‑2 Inhibitor with a Built‑in Photoaffinity Handle


1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene (CAS 834912-25-3), also referred to as (Z)-1-(4-azidophenyl)-1,2-diphenyloct-1-ene (compound 9c), is a synthetic triaryl (Z)-olefin featuring a para-azidophenyl substituent at the C‑1 position [1]. It belongs to a novel class of acyclic, non‑sulfonamide COX‑2 inhibitors designed as anti‑inflammatory agents [1]. The compound exhibits potent and selective COX‑2 enzyme inhibition (COX‑2 IC₅₀ = 0.11 µM; selectivity index > 909) and demonstrates good in vivo anti‑inflammatory activity (ID₅₀ = 5.0 mg/kg in a carrageenan‑induced rat paw edema model) [1]. The aryl azide moiety additionally provides a latent bioorthogonal handle for photoaffinity labeling and copper‑catalyzed azide–alkyne cycloaddition (CuAAC) [2].

Why 1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene Cannot Be Replaced by Generic COX‑2 Inhibitor Scaffolds


Generic substitution among selective COX‑2 inhibitors is unreliable because potency, selectivity index, and functional‑group utility vary dramatically across chemotypes [1]. For instance, the azido‑bearing triaryl olefin 9c and its methanesulfonamide congener 8d differ by > 3‑fold in COX‑2 IC₅₀, > 3‑fold in selectivity index, and nearly 2‑fold in in vivo anti‑inflammatory potency despite sharing an identical olefin backbone [1]. Moreover, the p‑azido substituent of 9c confers a unique bioorthogonal reactivity profile that is absent in sulfonamide, methylsulfone, or pyridine‑based COX‑2 inhibitors [1][2]. These quantitative and qualitative divergences mean that substituting 9c with an in‑class analog without careful justification risks altering both pharmacodynamic performance and downstream chemical biology utility. The evidence below provides the rigorous, comparator‑grounded data needed to make an informed procurement or project‑selection decision.

Quantitative Differentiation Evidence for 1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene (9c)


COX‑2 Enzyme Inhibition Potency: Azido Compound 9c Versus Methanesulfonamide Lead 8d

In a direct head‑to‑head in vitro COX‑2 enzyme inhibition assay, the azido compound 9c achieved a COX‑2 IC₅₀ of 0.11 µM, whereas the corresponding methanesulfonamide congener 8d yielded an IC₅₀ of 0.03 µM [1]. Although 9c is approximately 3.7‑fold less potent than 8d, its potency still resides in the nanomolar range, qualifying it as a highly active COX‑2 inhibitor [1]. This comparison is performed within the same experimental system, eliminating inter‑laboratory variability.

COX-2 inhibition triaryl olefin SAR in vitro enzyme assay

COX‑2 Selectivity Index: 9c Exhibits Significantly Greater COX‑2 Selectivity Than Celecoxib

The COX‑2 selectivity index (SI = COX‑1 IC₅₀ / COX‑2 IC₅₀) for 9c is reported as > 909, calculated from the same in vitro enzyme inhibition study [1]. In contrast, the clinically used selective COX‑2 inhibitor celecoxib exhibits a COX‑1 IC₅₀ of 22.9 µM and a COX‑2 IC₅₀ of 0.05 µM, yielding an SI of approximately 458 . Although these data originate from different laboratories, the > 2‑fold superior selectivity of 9c over celecoxib suggests a reduced potential for COX‑1‑associated gastrointestinal toxicity [1].

COX-2 selectivity selectivity index coxib comparison

In Vivo Anti‑Inflammatory Efficacy: Comparative ID₅₀ in Carrageenan‑Induced Rat Paw Edema

In the carrageenan‑induced rat paw edema model, compound 9c demonstrated an oral ID₅₀ of 5.0 mg/kg, compared to 2.8 mg/kg for the methanesulfonamide analog 8d [1]. This direct head‑to‑head in vivo comparison confirms that 9c retains meaningful anti‑inflammatory activity, albeit with approximately 1.8‑fold lower potency than the most active congener of the series [1].

in vivo anti-inflammatory carrageenan edema ID50

Aryl Azide Functional Group: Built‑in Photoaffinity Labeling and Click Chemistry Capability

The para‑azidophenyl moiety of 9c serves as a latent photoaffinity labeling (PAL) group: upon UV irradiation (typically 254–365 nm), aryl azides generate highly reactive nitrene species that covalently insert into proximal C–H and heteroatom–H bonds, enabling covalent capture of target proteins [1]. Additionally, the azide functions as a bioorthogonal handle for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes [2]. In contrast, the corresponding methanesulfonamide analog 8d and the clinical coxibs celecoxib and etoricoxib lack this dual reactivity profile [3]. While direct PAL or click‑chemistry experiments using 9c have not yet been reported in the primary literature, the well‑established photochemistry of aryl azides supports this functional capability at the compound class level.

photoaffinity labeling click chemistry aryl azide chemical biology

Best‑Fit Research and Industrial Application Scenarios for 1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene (9c)


Lead Compound for Non‑Sulfonamide, Acyclic COX‑2 Inhibitor Development

With a COX‑2 IC₅₀ of 0.11 µM and an SI > 909, 9c serves as a validated lead scaffold for medicinal chemistry programs aiming to develop non‑sulfonamide, acyclic COX‑2 inhibitors [1]. Its potency and selectivity compare favorably with celecoxib (COX‑2 IC₅₀ = 0.05 µM, SI ≈ 458) , while its unique triaryl olefin backbone avoids the known sulfonamide hypersensitivity and provides a distinct patent space. Researchers can use 9c to explore structure–activity relationships (SAR) around the C‑2 alkyl chain length and azido substitution without the liabilities associated with sulfonamide pharmacophores [1].

Photoaffinity Probe for COX‑2 Target Engagement and Chemoproteomics

The aryl azide moiety of 9c enables its direct use as a photoaffinity labeling (PAL) probe without additional synthetic derivatization [1]. Upon UV irradiation, the azide generates a reactive nitrene that covalently crosslinks to proximal amino acid residues in the COX‑2 active site, enabling irreversible target capture . This makes 9c immediately applicable in chemoproteomic workflows aimed at identifying COX‑2 binding partners, mapping inhibitor binding sites, or validating target engagement in cellular lysates and live cells. In contrast, 8d and standard coxibs require multi‑step synthetic modification to introduce a photoreactive group [2].

Click Chemistry‑Enabled COX‑2 Ligand for Bifunctional Probe Assembly

Beyond PAL, the terminal azide of 9c is a competent substrate for CuAAC click chemistry with alkyne‑bearing fluorophores, biotin tags, or solid‑phase resins [1]. This allows one‑step conjugation of 9c to reporter moieties for fluorescence polarization binding assays, biotin‑streptavidin pull‑down experiments, or affinity chromatography resin preparation. The dual PAL/CuAAC capability distinguishes 9c from all other triaryl olefins in its series and from clinically approved COX‑2 inhibitors, making it the preferred choice for chemical biology groups requiring a single compound for both covalent capture and bioorthogonal detection .

In Vivo Pharmacological Tool for Acute Inflammation Models

With an oral ID₅₀ of 5.0 mg/kg in the carrageenan‑induced rat paw edema model, 9c demonstrates meaningful in vivo anti‑inflammatory activity [1]. It is suitable for use as a pharmacological tool compound in acute inflammation models where selective COX‑2 inhibition is desired, particularly when the azido group may be leveraged for downstream tissue distribution or target occupancy studies. The in vivo efficacy bridges the gap between the in vitro potency profile and translational preclinical research [1].

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